molecular formula C19H24N6O4S B12774134 Einecs 279-850-1 CAS No. 81921-73-5

Einecs 279-850-1

Cat. No.: B12774134
CAS No.: 81921-73-5
M. Wt: 432.5 g/mol
InChI Key: MKDRILGDKZWIRV-UHFFFAOYSA-N
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Description

EINECS 279-850-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. Compounds in this inventory are typically characterized by standardized identifiers (e.g., CAS numbers), molecular formulas, and physicochemical properties, ensuring regulatory compliance and safety assessment .

Properties

CAS No.

81921-73-5

Molecular Formula

C19H24N6O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(1-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate

InChI

InChI=1S/C17H18N6.C2H6O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-20-17-18-13-23(2)21-17;1-5-7(3,4)6-2/h3-11,13H,12H2,1-2H3;1-2H3

InChI Key

MKDRILGDKZWIRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)OC

Origin of Product

United States

Preparation Methods

The preparation of Einecs 279-850-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of advanced chemical synthesis techniques to ensure high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Einecs 279-850-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 279-850-1 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is utilized in studies involving cellular processes and molecular interactionsAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 279-850-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structurally Similar Compounds to this compound

EINECS/CAS No. Molecular Formula Molecular Weight Similarity Score (Tanimoto) Key Functional Groups
[25935-14-2] (EINECS) C₁₇H₁₀F₁₇IN 732.22 85% Perfluorodecyl, pyridinium
[79349-82-9] (CAS) C₉H₁₀N₂O₃S 226.25 78% Sulfonamide, aromatic ring
[92129-34-5] (EINECS) C₁₈H₂₀F₁₇NO₄S 789.35 82% Perfluoroalkenyl, sulfate

Key Observations :

  • Perfluorinated analogs (e.g., [25935-14-2]) share hydrophobic perfluoroalkyl chains but differ in counterions (e.g., iodide vs. sulfate), affecting solubility and environmental persistence .

Research Findings and Limitations

Predictive Modeling and Coverage

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage structural similarity to predict properties of unlabeled EINECS compounds. However:

  • A small subset of 1,387 labeled chemicals (e.g., REACH Annex VI compounds) can "cover" 33,000 EINECS substances via similarity networks, but this overestimates practical applicability for nuanced endpoints like chronic toxicity .

Environmental and Toxicological Profiles

  • Perfluorinated analogs of this compound demonstrate high environmental persistence (PFAS characteristics) but lower acute toxicity compared to arsenic-containing compounds, where inorganic forms are markedly more toxic than organic species .
  • Sulfonamide derivatives show moderate biodegradability but pose risks due to bioaccumulation in aquatic organisms, as evidenced by log S values (water solubility) and bioconcentration factors .

Q & A

Q. How should researchers structure a discussion section to contextualize findings on this compound within existing literature?

  • Methodological Answer : Compare results with prior studies, highlighting mechanistic similarities or discrepancies. Address limitations (e.g., narrow pH range) and propose follow-up experiments. Use citations to support interpretations but avoid restating introductory content .

Key Considerations for Methodological Rigor

  • Reproducibility : Detailed experimental protocols, reagent sources (e.g., CAS numbers), and equipment specifications must be included .
  • Statistical Validation : Report confidence intervals, p-values, and effect sizes. Use software like R or Python for transparent analysis pipelines .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and compliance with safety guidelines .

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